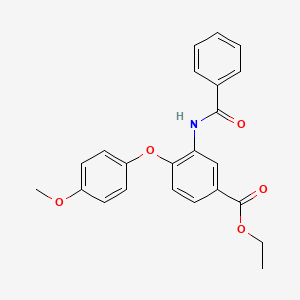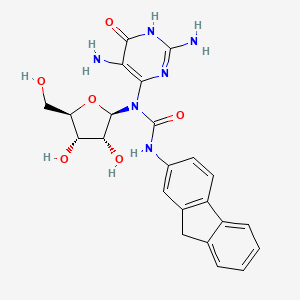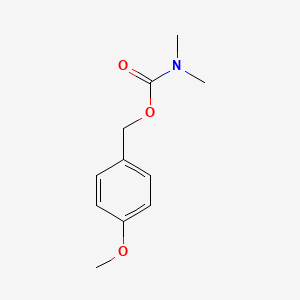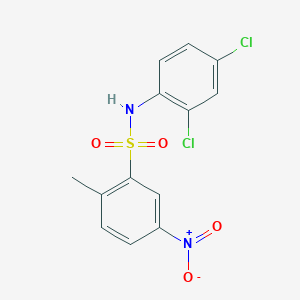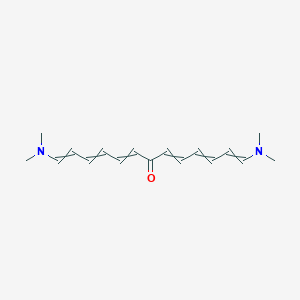![molecular formula C25H35N3O2 B14417947 N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) CAS No. 87040-60-6](/img/structure/B14417947.png)
N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features an acridine core linked to butan-1-amine groups via oxyethane bridges, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Attachment of Oxyethane Bridges: The oxyethane bridges are introduced by reacting the acridine core with ethylene glycol under acidic conditions.
Introduction of Butan-1-amine Groups: The final step involves the reaction of the intermediate compound with butan-1-amine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-1-amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted nucleophiles.
科学研究应用
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) involves its interaction with biological molecules. The acridine core can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer therapies. The oxyethane and butan-1-amine groups enhance the compound’s solubility and facilitate its interaction with cellular targets.
相似化合物的比较
Similar Compounds
- N,N’-[Acridine-3,6-diylbis(1H-1,2,3-triazole-1,4-diylbenzene-3,1-diyl)]bis[3-(diethylamino)propanamide]
- 2,2’-[3,6-Acridinediylbis(oxy)]bis(N,N-diethylethanamine)
Uniqueness
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) stands out due to its unique combination of an acridine core with oxyethane and butan-1-amine groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
87040-60-6 |
|---|---|
分子式 |
C25H35N3O2 |
分子量 |
409.6 g/mol |
IUPAC 名称 |
N-[2-[6-[2-(butylamino)ethoxy]acridin-3-yl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C25H35N3O2/c1-3-5-11-26-13-15-29-22-9-7-20-17-21-8-10-23(19-25(21)28-24(20)18-22)30-16-14-27-12-6-4-2/h7-10,17-19,26-27H,3-6,11-16H2,1-2H3 |
InChI 键 |
RFSNJQPUVJIJKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCNCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
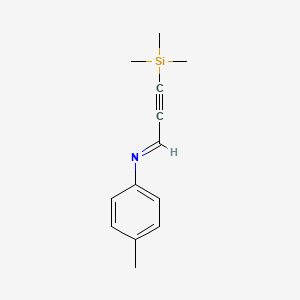
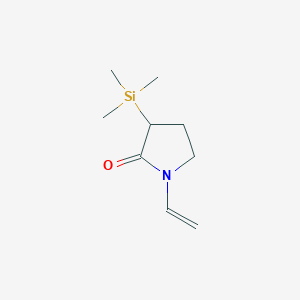
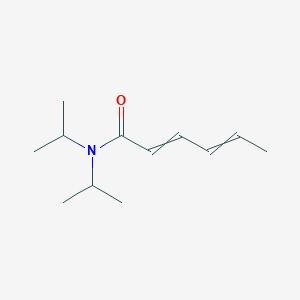
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
